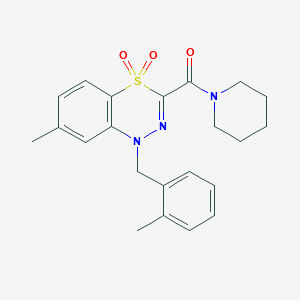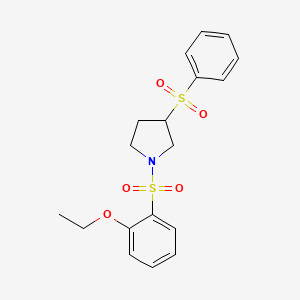
1-((2-Ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-((2-Ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring. They are often used in the synthesis of pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring would be two sulfonyl groups, one with an ethoxyphenyl substituent and the other with a phenyl substituent .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be predicted for this compound include its polarity, solubility, and reactivity based on the functional groups present .Aplicaciones Científicas De Investigación
Sulfonamide Inhibitors: Therapeutic Applications
Sulfonamide compounds, including structures similar to 1-((2-Ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine, are significant for their applications in medicine. These compounds serve as the backbone for a variety of drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. Their use extends to the treatment of bacterial infections, as well as in the development of drugs targeting cancer, glaucoma, inflammation, and Alzheimer’s disease (Gulcin & Taslimi, 2018).
Antioxidant Activity and Analytical Methods
Research into antioxidants and their implications across various fields, including food engineering and pharmacy, has highlighted the importance of sulfonamide compounds in studying antioxidant activity. Analytical methods used in determining antioxidant activity, such as spectrophotometry and electrochemical (bio)sensors, play a crucial role in clarifying the mechanisms and kinetics of antioxidant processes, with sulfonamide structures contributing to these studies (Munteanu & Apetrei, 2021).
Environmental Degradation and Toxicology
The environmental degradation and toxicology of polyfluoroalkyl chemicals, which include sulfonamide-based structures, have been extensively studied. These chemicals are known for their persistence and potential toxic effects on the environment and human health. Research into their biodegradability, environmental fate, and the development of methods for their detection and removal from environmental samples is ongoing (Liu & Avendaño, 2013).
Surfactant Classes and Environmental Safety
The environmental safety of surfactants, including those based on sulfonamide structures, has been thoroughly reviewed. Studies cover their chemical properties, biodegradation, and aquatic toxicity, demonstrating their safety at current levels of use but also highlighting the need for continuous monitoring and assessment (Cowan-Ellsberry et al., 2014).
Novel Synthesis and Pharmaceutical Applications
The novel synthesis of pharmaceuticals, including proton pump inhibitors like omeprazole, showcases the utility of sulfonamide compounds in drug development. These studies focus on overcoming the challenges related to pharmaceutical impurities and optimizing synthesis processes for better efficacy and safety (Saini et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-1-(2-ethoxyphenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S2/c1-2-24-17-10-6-7-11-18(17)26(22,23)19-13-12-16(14-19)25(20,21)15-8-4-3-5-9-15/h3-11,16H,2,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVRJMWRTBINGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

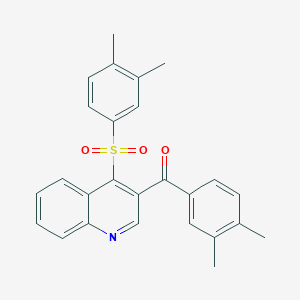
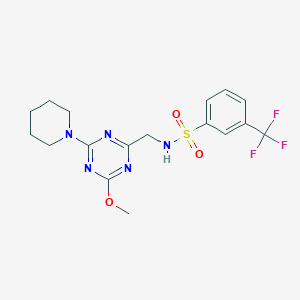
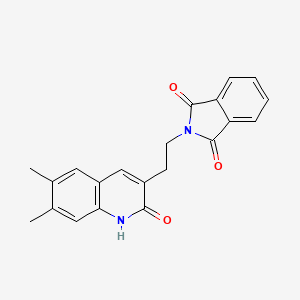
![N-(2-chloro-4-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2769361.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2769362.png)
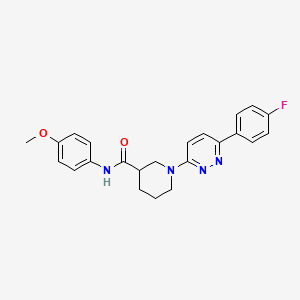
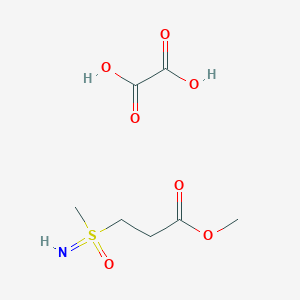
![N-[4-(azepane-1-carbonyl)phenyl]-5,6-dichloropyridine-3-carboxamide](/img/structure/B2769367.png)
![N-(4-bromo-2-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2769368.png)
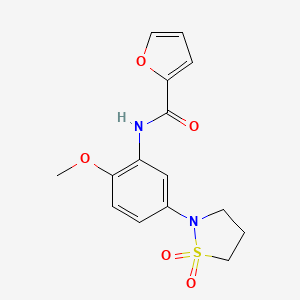
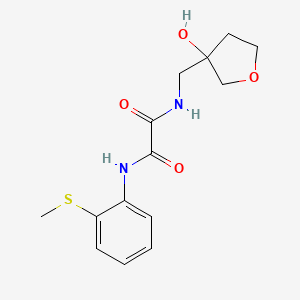
![N-(3-(methylthio)phenyl)-3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2769371.png)
amino}-N-(cyanomethyl)acetamide](/img/structure/B2769375.png)
